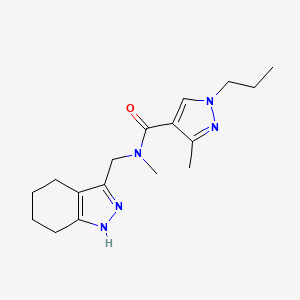![molecular formula C21H18N2O3 B5626608 3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)
3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of naphthoquinoline derivatives, including compounds similar to 3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione, can be achieved through microwave-assisted sequential three-component reactions involving aromatic aldehydes, aminoanthracene, and cyclic 1,3-dicarbonyl compounds. This method offers simplicity, safety, and minimal environmental impact, producing fused heterocyclic compounds with potential luminescent properties (Tu et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elaborated through reactions involving quinoline-2,4-diones with anhydrides to produce tetracyclic compounds, demonstrating the complex structural possibilities within this chemical family. Moreover, Friedländer condensation offers a pathway to introduce additional subunits, such as benzo[h]quinoline and phenanthroline, highlighting the structural diversity and complexity of these compounds (Riesgo et al., 1996).
Chemical Reactions and Properties
The chemical behavior of naphthoquinoline derivatives under synthesis conditions reveals a variety of reactions, including unexpected formations of disubstituted imidazoquinolines when attempting to substitute quinoline-diones. This indicates the reactive versatility of the naphthoquinoline core and its potential for generating novel compounds with unique properties (Croisy-Delcey et al., 1993).
Physical Properties Analysis
The luminescent properties of naphtho[2,3-f]quinoline derivatives synthesized through microwave-assisted methods indicate that these compounds exhibit good luminescence in ethanol solutions. This suggests their potential application as organic electroluminescent media, highlighting an important physical property of these compounds (Tu et al., 2009).
Chemical Properties Analysis
The rational design, synthesis, and biological evaluation of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as potential antitumor agents illustrate the compound's DNA-binding capabilities and cytotoxic potencies against various tumor cell lines. This research highlights the compound's chemical properties related to its potential therapeutic applications, providing insights into its mechanism of action and its role as a lead in developing intercalating anticancer derivatives (Antonini et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
14-methyl-16-morpholin-4-yl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-22-16-8-4-7-15-17(16)18(13-5-2-3-6-14(13)20(15)24)19(21(22)25)23-9-11-26-12-10-23/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKCRIAUHEFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)N4CCOCC4)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)


![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane](/img/structure/B5626543.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)
![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)

![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)